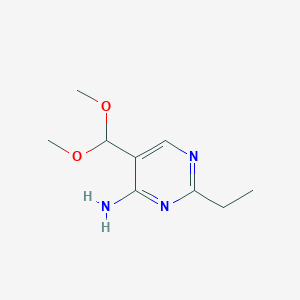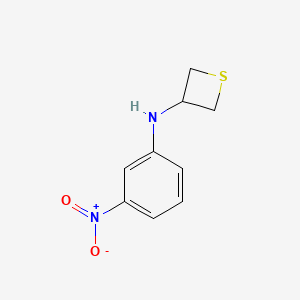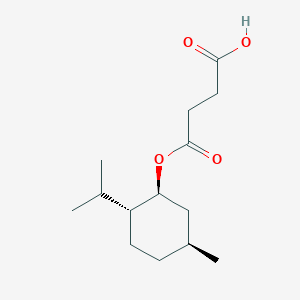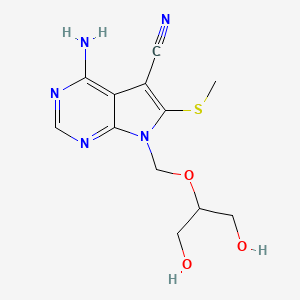
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is a synthetic nucleoside analog. This compound is notable for its unique structure, which includes a fluorine atom and a deoxygenated sugar moiety. It has garnered significant interest in the fields of medicinal chemistry and antiviral research due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Fluorination: Introduction of the fluorine atom into the sugar moiety.
Deoxygenation: Removal of oxygen atoms from specific positions on the sugar ring.
Glycosylation: Attachment of the modified sugar to the cytosine base.
Reaction conditions for these steps may involve the use of strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups at specific positions on the molecule.
Aplicaciones Científicas De Investigación
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes critical for the replication process, thereby exerting its antiviral effects .
Comparación Con Compuestos Similares
Similar compounds include other nucleoside analogs such as:
Zidovudine (AZT): An antiretroviral medication used to prevent and treat HIV/AIDS.
Lamivudine (3TC): Another antiretroviral drug used to treat HIV and hepatitis B.
Emtricitabine (FTC): Used in combination with other medications to treat HIV.
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced resistance, and better tolerability compared to other nucleoside analogs .
Propiedades
Número CAS |
405238-91-7 |
|---|---|
Fórmula molecular |
C9H10FN3O3 |
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8-/m0/s1 |
Clave InChI |
KXCHLAARWGPSAG-XNCJUZBTSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[2-Oxo-3-(pyrimidin-2-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B15216522.png)
![6-[6-(5-formylpyridin-2-yl)pyridin-2-yl]pyridine-3-carbaldehyde](/img/structure/B15216528.png)










